2-Methoxyethyl (2-amino-2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl (2-amino-2-methylpropyl)carbamate is an organic compound with the molecular formula C8H18N2O3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl (2-amino-2-methylpropyl)carbamate typically involves the reaction of 2-amino-2-methylpropanol with 2-methoxyethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
2-amino-2-methylpropanol+2-methoxyethyl chloroformate→2-Methoxyethyl (2-amino-2-methylpropyl)carbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl (2-amino-2-methylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
2-Methoxyethyl (2-amino-2-methylpropyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl (2-amino-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl N-(2,5-xylyl)carbamate: Similar structure with a different substituent on the carbamate group.
tert-Butyl (2-aminoethyl)carbamate: Contains a tert-butyl group instead of a methoxyethyl group.
Carbamic acid derivatives: Various compounds with different alkyl or aryl groups attached to the carbamate moiety.
Uniqueness
2-Methoxyethyl (2-amino-2-methylpropyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its methoxyethyl group provides solubility and stability, while the amino and carbamate groups offer versatility in chemical modifications and interactions.
Properties
CAS No. |
87485-01-6 |
---|---|
Molecular Formula |
C8H18N2O3 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methoxyethyl N-(2-amino-2-methylpropyl)carbamate |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,9)6-10-7(11)13-5-4-12-3/h4-6,9H2,1-3H3,(H,10,11) |
InChI Key |
HTBMXFOSTQFAGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)OCCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.